N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide
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Description
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of amides and is commonly referred to as HTA-1.
Scientific Research Applications
Chemoselective Acetylation and Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a related compound, is identified as an intermediate in the natural synthesis of antimalarial drugs. Research demonstrated chemoselective monoacetylation of 2-aminophenol to achieve this intermediate, using Novozym 435 as a catalyst. The study explored various acyl donors and conditions to optimize the synthesis process, providing insights into the mechanistic and kinetic aspects of producing such intermediates for pharmaceutical applications (Magadum & Yadav, 2018).
Learning and Memory Facilitation
Another study focused on the synthesis of a structurally similar compound, exploring its effects on learning and memory in mice. This research offers a glimpse into the potential neurological impacts of related chemical entities, which could pave the way for the development of new therapeutic agents targeting cognitive functions (Jiang Jing-ai, 2006).
Herbicide Metabolism and Environmental Impact
Research on chloroacetamide herbicides, including acetochlor and related compounds, has shown the complexities of their metabolism and the potential environmental and health impacts. These studies provide valuable information on the biochemical pathways involved and the comparative metabolism in human and rat liver microsomes, highlighting the importance of understanding such compounds' fate in biological systems and the environment (Coleman et al., 2000).
Protein Tyrosine Phosphatase 1B Inhibition
Investigations into 2-(4-methoxyphenyl)ethyl acetamide derivatives for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B) offer insights into potential therapeutic applications for diabetes and other metabolic disorders. The synthesis, model validation, and docking studies of these compounds correlate well with their in vivo antidiabetic activity, underscoring the significance of such chemical entities in medicinal chemistry research (Saxena et al., 2009).
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-3-ylethyl)-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-19-13-4-2-3-11(7-13)8-15(18)16-9-14(17)12-5-6-20-10-12/h2-7,10,14,17H,8-9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDWRVYBWVTLEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC(C2=CSC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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